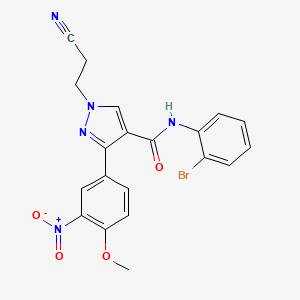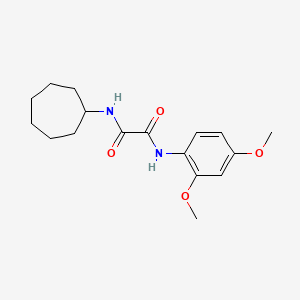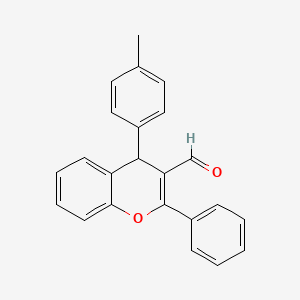![molecular formula C19H22N2O5 B4926953 N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic compound that has gained significant attention from the scientific community due to its unique properties. The compound was first synthesized in 1963 by Alexander Shulgin and has since been studied extensively for its potential therapeutic uses.
作用机制
DOM acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The compound binds to this receptor and activates it, leading to the release of various neurotransmitters, including dopamine and serotonin. This activation of the 5-HT2A receptor is believed to be responsible for the hallucinogenic effects of DOM.
Biochemical and Physiological Effects:
DOM has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. These effects are believed to be responsible for the hallucinogenic properties of the compound.
实验室实验的优点和局限性
DOM has several advantages for use in lab experiments. The compound has a high potency, which means that only small amounts are needed for testing. It also has a long half-life, which allows for extended periods of experimentation. However, the compound is difficult to synthesize and requires specialized equipment and expertise. Additionally, the hallucinogenic effects of the compound may make it difficult to conduct experiments on human subjects.
未来方向
There are several potential future directions for research on DOM. One area of interest is the potential therapeutic uses of the compound. Studies have shown that DOM may have potential benefits for the treatment of depression, anxiety, and PTSD. Further research is needed to determine the effectiveness of the compound for these conditions.
Another area of interest is the mechanism of action of DOM. While it is known that the compound acts as a partial agonist of the 5-HT2A receptor, the exact mechanism by which it produces its hallucinogenic effects is still not fully understood. Further research is needed to elucidate this mechanism.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as DOM, is a potent hallucinogenic compound that has gained significant attention from the scientific community. The compound has been studied for its potential therapeutic uses and its unique mechanism of action. While there are limitations to the use of DOM in lab experiments, the compound has several advantages that make it a valuable tool for scientific research. Future research on DOM may lead to the development of new treatments for various medical conditions.
合成方法
The synthesis of DOM involves the reaction of 2,5-dimethoxyphenylacetone with nitroethane to produce the intermediate compound, 2,5-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced with sodium borohydride to yield the final product, N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. The synthesis process is complex and requires specialized equipment and expertise.
科学研究应用
DOM has been studied for its potential therapeutic uses in the treatment of various medical conditions, including depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to have a unique mechanism of action that may provide therapeutic benefits for these conditions.
属性
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-6-4-13(5-7-14)10-11-20-18(22)19(23)21-16-12-15(25-2)8-9-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLCXZZZLLPIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)
![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![6-{[(2-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4926895.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)

![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

